5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
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Scientific Research Applications
Potential Antiviral and Anticancer Applications
Research on diketopiperazine derivatives from marine-derived actinomycetes, such as Streptomyces sp., has demonstrated that these compounds exhibit modest to potent antiviral activities against influenza A (H1N1) virus. This suggests a potential avenue for the development of antiviral agents based on similar molecular frameworks (Wang et al., 2013).
Synthesis and Anticancer Activity
The synthesis of 5‐substituted 2‐methylbenzimidazoles and their derivatives has shown significant anticancer activity. This indicates that compounds with related structural motifs could be explored for their potential to inhibit cancer cell proliferation (El-Naem et al., 2003).
Urease Inhibition
Compounds within the pyrido[1,2-a]pyrimidine-2,4(3H)-dione class have been evaluated for their urease inhibition activity, which is relevant for the development of treatments for diseases related to urease activity, such as certain types of infections and urolithiasis (Rauf et al., 2010).
Microbicidal Activity
Research into novel fluoro analogues of MKC442 has uncovered compounds with potent and selective in vitro activity against a wide range of HIV-1 strains, including resistant mutants. These findings support the potential for developing microbicidal agents based on pyrido[2,3-d]pyrimidine derivatives (Loksha et al., 2014).
Structural and Spectral Exploration
The efficient synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been reported, contributing to the understanding of the structural, spectral, and electronic properties of these compounds. This knowledge is crucial for the design of new molecules with improved pharmacological profiles (Ashraf et al., 2019).
Properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-3-[(3-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-14(28)25-8-10-26(11-9-25)17-6-7-23-19-18(17)20(29)27(21(30)24(19)2)13-15-4-3-5-16(22)12-15/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJLKNRSUIMQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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